![molecular formula C8H12O3 B8053463 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8053463.png)
4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybicyclo[211]hexane-1-carboxylic acid is a bicyclic organic compound characterized by a methoxy group (-OCH₃) attached to the fourth carbon of a bicyclo[211]hexane ring, and a carboxylic acid group (-COOH) at the first carbon
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[2.1.1]hexane-1-carboxylic acid as the starting material.
Methylation Reaction: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy group.
Purification: The product is then purified through recrystallization or chromatography to obtain the pure 4-methoxybicyclo[2.1.1]hexane-1-carboxylic acid.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a nucleophile.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methoxybicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the methoxy group.
4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of 4-methoxybicyclo[211]hexane-1-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methoxybicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8-3-2-7(4-8,5-8)6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSRXBMFGLDHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
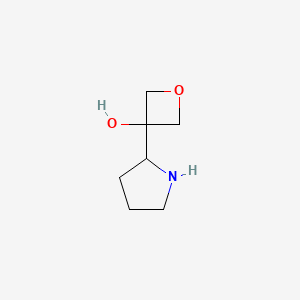
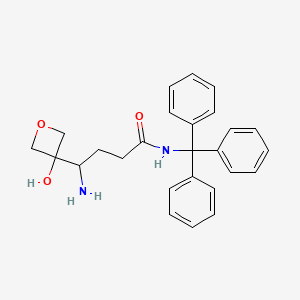
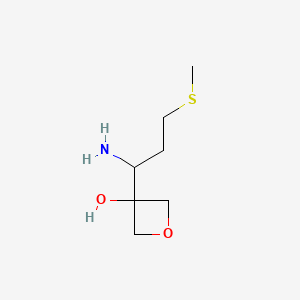
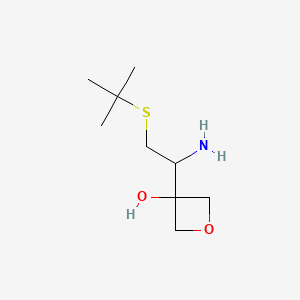
![2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B8053399.png)
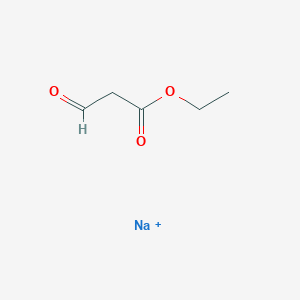
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8053416.png)
![1-(3-(3,6-Dichloropyridazin-4-yl)bicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B8053421.png)
![3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8053428.png)
![3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053438.png)
![2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine](/img/structure/B8053461.png)
![(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8053470.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053486.png)
